2-methyl-2-(propan-2-yloxy)propan-1-ol
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Overview
Description
2-methyl-2-(propan-2-yloxy)propan-1-ol, also known by its IUPAC name 2-isopropoxy-2-methylpropan-1-ol, is a versatile chemical compound with the molecular formula C7H16O2 . This compound is characterized by its unique structure, which includes an isopropoxy group attached to a methylpropanol backbone. It is commonly used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(propan-2-yloxy)propan-1-ol typically involves the reaction of isopropanol with 2-methylpropan-1-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-methyl-2-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce a variety of ether derivatives .
Scientific Research Applications
2-methyl-2-(propan-2-yloxy)propan-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 2-methyl-2-(propan-2-yloxy)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Methyl-2-propan-2-yloxypropan-2-ol: Similar structure but with a different hydroxyl group position.
2-Methyl-2-ethoxypropan-1-ol: Ethoxy group instead of isopropoxy.
2-Methyl-2-butoxypropan-1-ol: Butoxy group instead of isopropoxy.
Uniqueness: 2-methyl-2-(propan-2-yloxy)propan-1-ol stands out due to its specific isopropoxy group, which imparts unique reactivity and solubility properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)9-7(3,4)5-8/h6,8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCFIIJWZWAXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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